N-(4-bromophenyl)-2-[5-(4-methoxyphenyl)-3-oxo-1,2,4-triazin-2(3H)-yl]acetamide
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Overview
Description
N-(4-bromophenyl)-2-[5-(4-methoxyphenyl)-3-oxo-1,2,4-triazin-2(3H)-yl]acetamide is an organic compound with a complex structure It consists of a bromophenyl group, a methoxyphenyl group, and a triazinyl acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-bromophenyl)-2-[5-(4-methoxyphenyl)-3-oxo-1,2,4-triazin-2(3H)-yl]acetamide typically involves multiple steps. One common method includes the reaction of 4-bromophenylamine with 4-methoxybenzaldehyde to form an intermediate Schiff base. This intermediate is then reacted with acetic anhydride and a triazine derivative under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the laboratory synthesis route to scale up the process. This includes ensuring the availability of high-purity starting materials, optimizing reaction conditions such as temperature, pressure, and solvent choice, and implementing purification steps to obtain the desired product in high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(4-bromophenyl)-2-[5-(4-methoxyphenyl)-3-oxo-1,2,4-triazin-2(3H)-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding amines or alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
N-(4-bromophenyl)-2-[5-(4-methoxyphenyl)-3-oxo-1,2,4-triazin-2(3H)-yl]acetamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4-bromophenyl)-2-[5-(4-methoxyphenyl)-3-oxo-1,2,4-triazin-2(3H)-yl]acetamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(4-bromophenyl)-4-methoxybenzylamine
- 4,4’-((4-bromophenyl)azanediyl)dibenzaldehyde
Uniqueness
N-(4-bromophenyl)-2-[5-(4-methoxyphenyl)-3-oxo-1,2,4-triazin-2(3H)-yl]acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C18H15BrN4O3 |
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Molecular Weight |
415.2 g/mol |
IUPAC Name |
N-(4-bromophenyl)-2-[5-(4-methoxyphenyl)-3-oxo-1,2,4-triazin-2-yl]acetamide |
InChI |
InChI=1S/C18H15BrN4O3/c1-26-15-8-2-12(3-9-15)16-10-20-23(18(25)22-16)11-17(24)21-14-6-4-13(19)5-7-14/h2-10H,11H2,1H3,(H,21,24) |
InChI Key |
JIUXJEDLHGPBJG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC(=O)N(N=C2)CC(=O)NC3=CC=C(C=C3)Br |
Origin of Product |
United States |
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